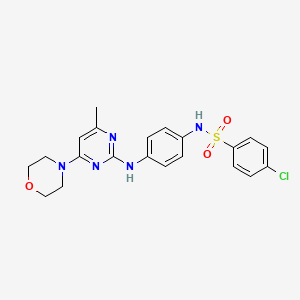![molecular formula C24H25N3O5S2 B11239953 4-Methyl-2-[6,13,15-trioxo-9-(pyridin-3-yl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.0^{2,10}.0^{4,8}.0^{12,16}]heptadec-4(8)-en-14-yl]pentanoic acid](/img/structure/B11239953.png)
4-Methyl-2-[6,13,15-trioxo-9-(pyridin-3-yl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.0^{2,10}.0^{4,8}.0^{12,16}]heptadec-4(8)-en-14-yl]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-[6,13,15-trioxo-9-(pyridin-3-yl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.0{2,10}.0{4,8}0^{12,16}]heptadec-4(8)-en-14-yl]pentanoic acid is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[6,13,15-trioxo-9-(pyridin-3-yl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.0{2,10}.0{4,8}.0^{12,16}]heptadec-4(8)-en-14-yl]pentanoic acid involves multiple steps, including the formation of the core pentacyclic structure and the introduction of various functional groups. The key steps typically include:
Formation of the Pentacyclic Core: This step involves cyclization reactions that form the core structure of the compound. Common reagents used in this step include strong acids or bases to facilitate ring closure.
Functional Group Introduction: Subsequent steps involve the introduction of functional groups such as the pyridin-3-yl group and the trioxo groups. This often requires the use of specific reagents and catalysts to achieve the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as crystallization or chromatography would be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[6,13,15-trioxo-9-(pyridin-3-yl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.0{2,10}.0{4,8}.0^{12,16}]heptadec-4(8)-en-14-yl]pentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for further modification of its structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketone or carboxylic acid groups, while reduction may result in alcohols or amines.
Scientific Research Applications
4-Methyl-2-[6,13,15-trioxo-9-(pyridin-3-yl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.0{2,10}.0{4,8}
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.
Medicine: If the compound exhibits pharmacological activity, it could be developed into a drug for treating various diseases. Its mechanism of action and efficacy would need to be thoroughly investigated.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[6,13,15-trioxo-9-(pyridin-3-yl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.0{2,10}.0{4,8}.0^{12,16}]heptadec-4(8)-en-14-yl]pentanoic acid would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites, affecting biochemical pathways.
Receptor Modulation: The compound could interact with receptors on cell surfaces, altering signal transduction pathways.
DNA Interactions: The compound may intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-[6,13,15-trioxo-9-(pyridin-2-yl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.0{2,10}.0{4,8}.0^{12,16}]heptadec-4(8)-en-14-yl]pentanoic acid
- 4-Methyl-2-[6,13,15-trioxo-9-(pyridin-4-yl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.0{2,10}.0{4,8}.0^{12,16}]heptadec-4(8)-en-14-yl]pentanoic acid
Uniqueness
The uniqueness of 4-Methyl-2-[6,13,15-trioxo-9-(pyridin-3-yl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.0{2,10}.0{4,8}0^{12,16}]heptadec-4(8)-en-14-yl]pentanoic acid lies in its specific structural configuration, which may confer unique reactivity and biological activity compared to similar compounds
Properties
Molecular Formula |
C24H25N3O5S2 |
|---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
4-methyl-2-(6,13,15-trioxo-9-pyridin-3-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)pentanoic acid |
InChI |
InChI=1S/C24H25N3O5S2/c1-9(2)6-13(23(30)31)27-21(28)16-11-7-12(17(16)22(27)29)18-15(11)14(10-4-3-5-25-8-10)19-20(33-18)26-24(32)34-19/h3-5,8-9,11-18H,6-7H2,1-2H3,(H,26,32)(H,30,31) |
InChI Key |
BDHMULYMCDXLER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)N1C(=O)C2C3CC(C2C1=O)C4C3C(C5=C(S4)NC(=O)S5)C6=CN=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-(acetylamino)-3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11239878.png)

![N-(2-chlorobenzyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11239892.png)
![N-Benzyl-N-(4-{[(3-fluorophenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide](/img/structure/B11239903.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-cyclohexylpiperidine-3-carboxamide](/img/structure/B11239908.png)
![N,N-diethyl-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydroquinoline-4-carboxamide](/img/structure/B11239921.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B11239926.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11239930.png)
![2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B11239935.png)
![1-[7-Acetyl-6-(4-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]ethan-1-one](/img/structure/B11239950.png)
![N-{[6-(4-Fluorophenyl)-2H,3H-imidazo[2,1-B][1,3]thiazol-5-YL]methyl}-2,3-dimethylbenzamide](/img/structure/B11239959.png)
![N-(3-fluorophenyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11239963.png)
![2-chloro-6-fluoro-N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide](/img/structure/B11239973.png)
